Evidence Item 1: Divergent Product Selectivity in Gold-Catalyzed Rearrangement vs. Di- and Trisubstituted Oxiranes
Under gold(III) catalysis, the reaction outcome for tetrasubstituted 1-alkynyloxiranes, including 2,2-dimethyl-3,3-diphenyloxirane derivatives, diverges from that of di- and trisubstituted analogues. While the latter typically yield furans, the tetrasubstituted substrates selectively produce tertiary α-alkynylketones or alkynols [1]. This represents a complete shift in product selectivity based on substrate substitution.
| Evidence Dimension | Product selectivity in gold-catalyzed rearrangement |
|---|---|
| Target Compound Data | Selective formation of tertiary α-alkynylketones or alkynols |
| Comparator Or Baseline | Di- and trisubstituted oxiranes |
| Quantified Difference | Qualitative change in product type: from furans to ketones/alkynols |
| Conditions | Gold(III) catalysis; reaction outcome described for tetrasubstituted 1-alkynyloxirane class |
Why This Matters
This demonstrates a fundamental, structure-driven switch in reactivity, making 2,2-dimethyl-3,3-diphenyloxirane the necessary starting material for accessing the ketone/alkynol product class via this catalytic method.
- [1] Gonzalez, M. J., Gonzalez, J., & Vicente, R. (2012). An Alternative Reaction Outcome in the Gold-Catalyzed Rearrangement of 1-Alkynyloxiranes. European Journal of Organic Chemistry, 2012(31), 6140–6143. View Source
